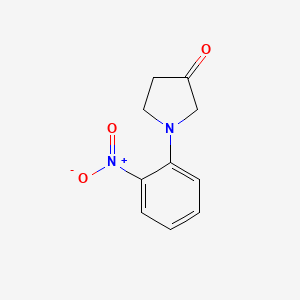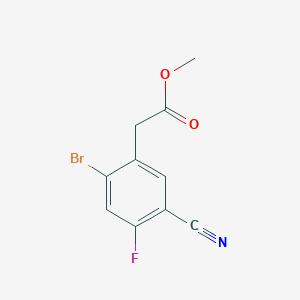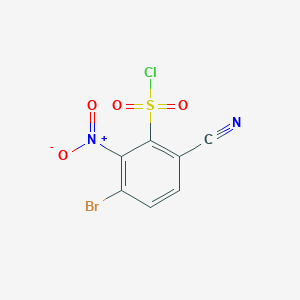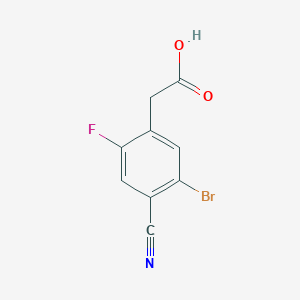![molecular formula C11H15ClFN B1484742 3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride CAS No. 2097978-62-4](/img/structure/B1484742.png)
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride
Vue d'ensemble
Description
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.69 g/mol. It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 215.69 g/mol. The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Antibacterial Agents
A study by Frigola et al. (1995) on azetidinylquinolones, which are related to the structure of 3-Fluoro-3-[(2-methylphenyl)methyl]azetidine, demonstrated their synthesis and the effect of chirality on antibacterial activity. The research found that specific stereochemistry configurations enhanced in vitro activity and oral efficacy, highlighting the potential of these compounds as antibacterial agents (Frigola et al., 1995).
Antiviral Activity
Heterocyclic rimantadine analogues, including 2-(1-adamantyl)-2-methyl-azetidines, were synthesized and evaluated for their antiviral activity against influenza A. The research indicated that these compounds exhibited significant potency, with some being markedly more effective than existing treatments (Zoidis et al., 2003).
Pharmacokinetic Properties
A novel neurokinin-1 receptor antagonist with azetidine components showed promising pharmacokinetic properties for both intravenous and oral clinical administration. This study underscores the importance of structural modification in enhancing the solubility and efficacy of pharmaceutical compounds (Harrison et al., 2001).
Synthesis and Chemical Properties
The synthesis and characterization of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, related to the compound of interest, was described, providing insights into methodological approaches to produce azetidine derivatives with potential biological applications (Zhang Zhi-bao, 2011).
Antimicrobial and Anticancer Properties
Research on fluoroquinolones with azetidine-3-carbonyl-N-methyl-hydrazino derivatives demonstrated their in vitro antimicrobial and anti-proliferative activities, highlighting the therapeutic potential of these compounds against both bacterial infections and cancer cell lines (Rajulu et al., 2014).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-fluoro-3-[(2-methylphenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-9-4-2-3-5-10(9)6-11(12)7-13-8-11;/h2-5,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVARNSGVKYBUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)



